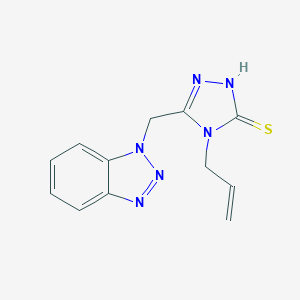
2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide, also known as BTA-FA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide has also been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Mécanisme D'action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide has also been shown to disrupt the cell membrane integrity of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide has been shown to induce oxidative stress in cancer cells, leading to their death. It also inhibits the activity of certain enzymes involved in DNA synthesis and repair, leading to DNA damage and cell death. 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide has been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide is its broad-spectrum anticancer activity against various cancer cell lines. It also exhibits low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for the research on 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide, which can provide insights into its potential applications in cancer therapy and antimicrobial agents. Further studies can also explore the potential of 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide as a drug delivery system for targeted cancer therapy.
Méthodes De Synthèse
The synthesis of 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide involves the reaction of 4-fluoroaniline, 1H-1,2,3-benzotriazole, and thiosemicarbazide in the presence of acetic acid and acetic anhydride. The reaction yields a yellow crystalline powder that is purified using recrystallization.
Propriétés
Formule moléculaire |
C15H13FN6OS |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
1-[[2-(benzotriazol-1-yl)acetyl]amino]-3-(4-fluorophenyl)thiourea |
InChI |
InChI=1S/C15H13FN6OS/c16-10-5-7-11(8-6-10)17-15(24)20-19-14(23)9-22-13-4-2-1-3-12(13)18-21-22/h1-8H,9H2,(H,19,23)(H2,17,20,24) |
Clé InChI |
ICADMNLDXYCYNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NNC(=S)NC3=CC=C(C=C3)F |
SMILES canonique |
C1=CC=C2C(=C1)N=NN2CC(=O)NNC(=S)NC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Bis[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B292589.png)
![2,4-bis(allylsulfanyl)-7-(2,3-dihydro-1H-indol-1-yl)pyrimido[4,5-d]pyrimidine](/img/structure/B292591.png)
![2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine](/img/structure/B292593.png)




![2-[(4-Fluorobenzyl)oxy]-4-(3-pyridinyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292607.png)
![2-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292609.png)
![2-[(2-Chlorobenzyl)oxy]-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292610.png)
![2-[(4-Chlorobenzyl)oxy]-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292611.png)
![2-(2-[1,1'-Biphenyl]-4-yl-2-oxoethoxy)-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292612.png)
![2-[(2-Chlorobenzyl)oxy]-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292613.png)
![2-(Allyloxy)-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292614.png)